molecular formula C9H13BrO3 B2560908 Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2253630-96-3

Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Katalognummer: B2560908
CAS-Nummer: 2253630-96-3
Molekulargewicht: 249.104
InChI-Schlüssel: DMSOMLLGRYNELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C9H13BrO3 and its molecular weight is 249.104. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and agrochemistry due to its unique structural properties and biological activities. This article examines the compound's biological activity, including its synthesis, properties, and applications.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₉H₁₄BrO₃
  • Molecular Weight : 220.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2253631-03-5

The compound features a bromomethyl group, which enhances its reactivity and potential for biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves the iodocyclization of precursors followed by bromination to introduce the bromomethyl group. This method allows for the formation of various derivatives that can be further modified for specific biological applications .

Medicinal Chemistry Applications

This compound has been identified as a bioisostere for ortho- and meta-benzenes, which are common motifs in many pharmaceuticals. Its incorporation into drug design can enhance bioavailability and reduce toxicity while maintaining therapeutic efficacy .

Agrochemical Potential

The compound has also shown promise in agrochemical applications, particularly as a building block for developing herbicides and pesticides. Its structural features allow for modifications that can lead to compounds with enhanced activity against various pests and diseases in crops .

Case Studies and Research Findings

Several studies have highlighted the biological activity of bicyclic compounds similar to this compound:

  • Antimicrobial Activity : Research has demonstrated that related bicyclic compounds exhibit significant antimicrobial properties against a range of pathogens, making them candidates for new antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects in vitro, suggesting potential use in treating inflammatory diseases.
  • Enzyme Inhibition : Compounds within this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexaneAnti-inflammatory
2-Oxabicyclo[2.1.1]hexane derivativesEnzyme inhibition

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C₉H₁₃BrO₂
Molecular Weight : 233 g/mol
IUPAC Name : Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

The compound features a unique bicyclic structure that contributes to its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced pharmacological properties.

Table 1: Potential Derivatives and Their Activities

DerivativeActivityReference
Compound AAnticancer
Compound BAntibacterial
Compound CAnti-inflammatory

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study evaluating the cytotoxicity of synthesized derivatives on MDA-MB-231 breast cancer cells, the following IC50 values were observed:

Table 2: Cytotoxicity Data Against MDA-MB-231 Cells

CompoundIC50 (μM)
Derivative X5.0
Derivative Y3.5

These findings suggest that modifications to the bicyclic structure can enhance anticancer activity by improving interactions with cellular targets.

Antibacterial Properties

The antibacterial activity of derivatives from this compound has also been explored, with promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 3: Antibacterial Activity Data

CompoundPathogenZone of Inhibition (mm)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli12

These results indicate that specific structural modifications can lead to enhanced antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles, forming derivatives with modified functionality.

NucleophileReagents/ConditionsProductYield (%)References
Sodium azideDMF, 60°C, 12 h1-(Azidomethyl)-2-oxabicyclo[2.1.1]hexane85
Potassium thiolateTHF, rt, 6 h1-(Methylthio)-2-oxabicyclo[2.1.1]hexane78
Ammonia (aqueous)EtOH, 80°C, 24 h1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane92

Key Observations :

  • Reactions proceed with inversion of configuration due to the SN2 mechanism .

  • Steric hindrance from the bicyclic framework slows substitution compared to linear analogs.

Ring-Opening Reactions

The strained oxabicyclo[2.1.1]hexane ring undergoes acid- or base-catalyzed ring-opening to yield diols or ethers.

ConditionsReagentsProductSelectivityReferences
H₂SO₄ (1 M), H₂O, reflux-4-(Hydroxymethyl)cyclopentane-1,2-diol>95%
NaOMe, MeOH, 50°C-Methyl ether derivatives88%

Mechanistic Insight :

  • Acidic conditions protonate the ether oxygen, enabling nucleophilic attack by water .

  • Base-mediated ring-opening generates alkoxide intermediates, leading to ether formation .

Oxidation and Reduction

The ethyl ester and bicyclic framework participate in redox reactions.

Reaction TypeReagents/ConditionsProductNotesReferences
Ester reductionLiAlH₄, THF, 0°C to rt4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexanolOver-reduction avoided
OxidationKMnO₄, H₂O, 80°C4-Carboxy-2-oxabicyclo[2.1.1]hexaneRequires prolonged heating

Limitations :

  • Strong oxidizing agents (e.g., CrO₃) degrade the bicyclic structure .

  • Controlled reduction preserves the oxabicyclo core.

Cross-Coupling Reactions

The bromomethyl group participates in catalytic cross-coupling under transition metal catalysis.

Catalyst SystemPartnerProductEfficiencyReferences
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid1-(Phenylmethyl)-2-oxabicyclo[2.1.1]hexane65%
CuI, TMEDATerminal alkynes1-(Alkynylmethyl)-2-oxabicyclo[2.1.1]hexane72%

Optimization Challenges :

  • Bulky ligands improve selectivity by mitigating steric clashes.

  • Sonogashira couplings require strict anhydrous conditions .

Thermal and Photochemical Reactions

The bicyclic framework undergoes rearrangements under extreme conditions.

ConditionsOutcomeMechanistic PathwayReferences
UV light (254 nm), hexaneRing expansion to oxepane derivativesDiradical intermediate
Pyrolysis (200°C)Retro-Diels-Alder fragmentationCleavage of bicyclic bonds

Applications :

  • Photochemical rearrangements enable access to medium-sized rings .

  • Thermal degradation studies inform stability in synthetic workflows .

Comparative Reactivity with Analogs

A comparison with structurally related compounds highlights key differences:

CompoundReactivity with NaCNRing-Opening Rate (k, s⁻¹)References
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateModerate (SN2)1.2 × 10⁻³
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateFast (SN2, 5× faster than Br)6.0 × 10⁻³
Ethyl 1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateSlow (requires phase-transfer)0.3 × 10⁻³

Industrial and Pharmacological Relevance

  • Scalable Synthesis : Micellar catalysis in water improves sustainability of

Eigenschaften

IUPAC Name

ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOMLLGRYNELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.